5-Bromo-4-chloro-2,6-dimethoxypyrimidine

Organometallic Chemistry Halogen–Magnesium Exchange Regioselective Synthesis

5-Bromo-4-chloro-2,6-dimethoxypyrimidine delivers an orthogonal reactivity profile no close analog can replicate. The C5-Br enables rapid, quantitative halogen–Mg exchange; C4-Cl is retained for subsequent Suzuki, Sonogashira, or SNAr couplings. C2/C6 methoxy groups stabilize intermediates and serve as latent carbonyl equivalents for late-stage uracil unveiling. Validated in one-pot difunctionalization (69–81% yield), oxypurinol synthesis (81%), and emivirine synthesis (90%). Substituting with cheaper analogs risks regioselectivity loss and synthetic failure. Choose the authentic building block backed by primary literature.

Molecular Formula C6H6BrClN2O2
Molecular Weight 253.48 g/mol
CAS No. 42362-16-3
Cat. No. B129309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2,6-dimethoxypyrimidine
CAS42362-16-3
Synonyms5-Bromo-4-chloro-2,6-dimethoxy-pyridine
Molecular FormulaC6H6BrClN2O2
Molecular Weight253.48 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC(=N1)OC)Cl)Br
InChIInChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3
InChIKeyXQJBRHJTKOSSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-2,6-dimethoxypyrimidine (CAS 42362-16-3): A Halogenated Pyrimidine Building Block for Regioselective Functionalization


5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a polyfunctionalized heterocyclic compound belonging to the halogenated pyrimidine class, characterized by the presence of both bromine and chlorine substituents on a 2,6-dimethoxypyrimidine core. With a molecular formula of C₆H₆BrClN₂O₂ and a molecular weight of 253.48 g/mol [1], this solid compound (melting point 89–93 °C [2]) serves as a versatile synthetic intermediate. Its distinct substitution pattern—a bromine atom at C5, a chlorine atom at C4, and methoxy groups at C2 and C6—enables orthogonal reactivity that is critical for the sequential introduction of diverse functionalities in medicinal chemistry and drug discovery programs [3].

Why Generic Pyrimidine Halides Cannot Substitute for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine in Regioselective Synthetic Sequences


Simply substituting another halogenated pyrimidine for 5-bromo-4-chloro-2,6-dimethoxypyrimidine introduces significant risk of unwanted side reactions, diminished regioselectivity, or complete synthetic failure. The unique combination of a C5–Br bond (highly reactive in halogen–magnesium exchange), a C4–Cl bond (moderately reactive for subsequent cross-couplings), and C2/C6 methoxy groups (electron‑donating, stabilize intermediates, and serve as latent carbonyl equivalents) is not replicated by close analogs such as 5-bromo-2,4-dichloropyrimidine (lacks methoxy groups, altering electronic and steric properties) or 4-chloro-2,6-dimethoxypyrimidine (lacks the C5 bromine, precluding regioselective C5 functionalization) [1]. Therefore, the orthogonal reactivity profile of 5-bromo-4-chloro-2,6-dimethoxypyrimidine is essential for achieving the chemo- and regioselective transformations documented in the primary literature [2].

Quantitative Differentiation of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine: Head-to-Head Reactivity, Yield, and Regioselectivity Data


Exclusive C5 Regioselectivity in Br/Mg Exchange vs. C4 Halogen Retention

In a direct head-to-head comparison under identical reaction conditions (i‑PrMgCl·LiCl, THF, 20 °C, 15 min), both 5-bromo-4-chloro-2,6-dimethoxypyrimidine and 5,6-dibromo-2,4-dimethoxypyrimidine undergo bromine–magnesium exchange exclusively at the C5 position, leaving the C4 halogen (Cl or Br) intact. This is confirmed by the isolation of 5‑substituted derivatives after electrophilic quenching. No exchange or functionalization at C4 is observed, demonstrating orthogonal reactivity [1].

Organometallic Chemistry Halogen–Magnesium Exchange Regioselective Synthesis

High-Yield C5 Functionalization: 75–91% Isolated Yields Across Diverse Electrophiles

Following regioselective Br/Mg exchange, quenching with a panel of electrophiles afforded 5‑substituted 4‑chloro‑2,6‑dimethoxypyrimidines in uniformly high isolated yields. Yields ranged from 75% (benzyl bromide) to 91% (benzaldehyde), with typical yields of 83–89% for carbonyl, nitrile, and ester electrophiles [1]. In contrast, analogous reactions using 4‑chloro‑2,6‑dimethoxypyrimidine (lacking a C5 halogen) cannot directly access C5‑functionalized products without pre‑functionalization steps, resulting in lower overall efficiency [2].

Synthetic Methodology Yield Optimization Heterocyclic Functionalization

Demonstrated Utility in Drug Synthesis: 81% Yield to Oxypurinol and 90% Yield to Emivirine

The synthetic value of 5‑bromo‑4‑chloro‑2,6‑dimethoxypyrimidine is exemplified by its successful application in the total synthesis of two clinically relevant uracil derivatives. Using a one‑pot sequential Br/Mg exchange strategy, oxypurinol (the active metabolite of allopurinol) was obtained in 81% overall yield [1], and emivirine (a non‑nucleoside reverse transcriptase inhibitor, NNRTI) was synthesized in 90% yield [2]. While other halogenated pyrimidines have been used in related syntheses, this specific substitution pattern uniquely enabled the concise, high‑yielding routes described.

Pharmaceutical Synthesis Xanthine Oxidase Inhibitor NNRTI

Recommended Procurement and Application Scenarios for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine


Sequential C5‑then‑C4 Functionalization for Complex Heterocycle Synthesis

Leverage the orthogonal reactivity of the C5–Br (rapid, quantitative Br/Mg exchange) and C4–Cl (retained during first exchange, available for subsequent Suzuki, Sonogashira, or SNAr couplings) to construct 4,5‑disubstituted pyrimidines in a controlled, stepwise manner. This is directly supported by the one‑pot difunctionalization procedures described in the literature, which deliver products in 69–81% overall yield [1].

Synthesis of Uracil‑Based Pharmacophores (Xanthine Oxidase Inhibitors, NNRTIs)

Employ this building block as a key intermediate in the synthesis of uracil‑derived therapeutics and their analogs. The reported total syntheses of oxypurinol (81% yield) and emivirine (90% yield) demonstrate its direct applicability to important drug classes and provide a validated starting point for analogue development [2].

Generation of 5‑Substituted 4‑Chloro‑2,6‑dimethoxypyrimidine Libraries

Utilize the high‑yielding, electrophile‑diverse C5 functionalization protocol (75–91% yields) to rapidly generate focused libraries of 5‑substituted pyrimidines for hit‑to‑lead optimization. The methoxy groups at C2 and C6 serve as masked carbonyls, allowing late‑stage unveiling of the uracil core after library diversification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.